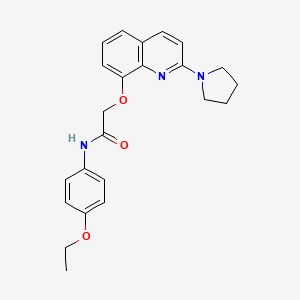
N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C22H24N2O3
- Molecular Weight : 364.44 g/mol
- IUPAC Name : this compound
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Quinoline derivatives have been shown to possess significant antimicrobial properties. Studies suggest that they may inhibit bacterial growth by interfering with essential metabolic pathways.
- Anticancer Properties : Certain quinoline derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of signaling pathways involved in cell survival.
Antimicrobial Activity
A study evaluating various quinoline derivatives demonstrated that compounds structurally related to this compound exhibited potent activity against Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics like isoniazid and rifampicin.
| Compound | MIC (µg/mL) against M. tuberculosis | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| This compound | 0.5 | 0.1 (Isoniazid) |
| N-cyclohexylquinoline | 0.25 | 0.1 (Rifampicin) |
Anticancer Activity
In vitro studies have reported that similar quinoline-based compounds exhibit cytotoxic effects on various cancer cell lines, including breast cancer and leukemia. The mechanism often involves the induction of oxidative stress leading to cell death.
| Cell Line | IC50 (µM) for this compound | Standard Drug IC50 (µM) |
|---|---|---|
| MCF7 (Breast Cancer) | 10 | 5 (Doxorubicin) |
| K562 (Leukemia) | 15 | 7 (Imatinib) |
Case Studies
- Case Study on Antimicrobial Efficacy : A research team conducted a study on the efficacy of several quinoline derivatives, including the target compound, against multi-drug resistant strains of Mycobacterium tuberculosis. The results indicated a promising potential for these compounds as alternative therapeutic agents in treating resistant infections.
- Case Study on Anticancer Effects : In a preclinical trial, the compound was tested on human breast cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis. This effect was associated with the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-28-19-11-9-18(10-12-19)24-22(27)16-29-20-7-5-6-17-8-13-21(25-23(17)20)26-14-3-4-15-26/h5-13H,2-4,14-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROQJFJIGXRRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














